molecular formula C21H34O4 B1144494 5-Pregnene-3beta,11beta,17,20beta-tetrol CAS No. 19516-75-7

5-Pregnene-3beta,11beta,17,20beta-tetrol

Cat. No.: B1144494
CAS No.: 19516-75-7
M. Wt: 350.49226
Attention: For research use only. Not for human or veterinary use.
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Description

5-Pregnene-3beta,11beta,17,20beta-tetrol is a polyhydroxylated steroid derivative that serves as a valuable intermediate and reference standard in biochemical research. This compound is characterized by its pregnane core structure with specific hydroxyl groups at the 3beta, 11beta, and 20beta positions, which are critical for its stereospecific interactions in biological systems. Researchers utilize this tetrol to investigate pathways and enzymes involved in steroid biosynthesis and metabolism. Its structure suggests potential utility in studies focusing on steroid hormone regulation, receptor binding affinity, and as a precursor in the synthesis of more complex steroid molecules. The specific stereochemistry of its hydroxyl groups makes it a compound of interest for probing the enzymatic mechanisms of hydroxysteroid dehydrogenases. As with many specialized steroid analogs, its primary value lies in basic research and the development of analytical methods. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. All information presented is for educational purposes within the scientific community.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19516-75-7

Molecular Formula

C21H34O4

Molecular Weight

350.49226

IUPAC Name

(3S,8S,9S,10R,11S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11,17-triol

InChI

InChI=1S/C21H34O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h4,12,14-18,22-25H,5-11H2,1-3H3/t12-,14+,15+,16+,17+,18-,19+,20+,21-/m1/s1

SMILES

CC(C1(CCC2C1(CC(C3C2CC=C4C3(CCC(C4)O)C)O)C)O)O

Origin of Product

United States

Biosynthesis and Enzymatic Transformations of 5 Pregnene 3beta,11beta,17,20beta Tetrol

Precursor Pathways in Steroidogenesis Research

The story of 5-Pregnene-3beta,11beta,17,20beta-tetrol begins with the foundational molecules of steroid synthesis. Its carbon skeleton is derived from cholesterol, the ubiquitous precursor to all steroid hormones. The conversion of cholesterol to pregnenolone (B344588) marks a critical, rate-limiting step in steroidogenesis, setting the stage for the subsequent formation of a multitude of steroid hormones.

Derivation from Cholesterol and Pregnenolone

The biosynthesis of all steroid hormones originates from cholesterol, a 27-carbon molecule. nih.gov The initial and pivotal step is the enzymatic cleavage of the cholesterol side chain by the cholesterol side-chain cleavage enzyme, also known as P450scc or CYP11A1, located in the mitochondria. This reaction converts cholesterol into pregnenolone (P5), a 21-carbon steroid that serves as the common precursor for all five classes of steroid hormones. nih.govresearchgate.net Pregnenolone is the primary substrate from which this compound is ultimately derived.

Role of the Δ5 Pathway in this compound Formation

Following its synthesis, pregnenolone can be metabolized via two primary pathways: the Δ4 pathway or the Δ5 pathway. nih.govnih.gov The formation of this compound proceeds through the Δ5 pathway, which is characterized by the retention of the double bond between carbons 5 and 6 of the steroid B ring. nih.govnih.gov This pathway is particularly significant in certain steroidogenic tissues and conditions. researchgate.net The key feature of the Δ5 pathway is that subsequent enzymatic modifications, such as hydroxylations, occur on the pregnenolone molecule or its direct derivatives before the conversion of the 3β-hydroxyl group and the isomerization of the double bond. nih.gov

Intermediates Leading to the Tetrol Structure

The biosynthesis of this compound from pregnenolone involves a series of hydroxylation reactions at positions C11, C17, and C20. The precise sequence of these hydroxylations can vary, but a plausible pathway involves the following key intermediates:

17α-Hydroxypregnenolone: The introduction of a hydroxyl group at the C17 position of pregnenolone is a crucial step. This reaction is catalyzed by 17α-hydroxylase (CYP17A1), an enzyme that exhibits both hydroxylase and 17,20-lyase activities. nih.govnih.gov The formation of 17α-hydroxypregnenolone from pregnenolone is a key branching point in the Δ5 pathway, directing the substrate towards the synthesis of glucocorticoids and sex steroids. nih.govnih.gov

Subsequent Hydroxylations: Following the formation of 17α-hydroxypregnenolone, further hydroxylations at the C11 and C20 positions are necessary to yield the final tetrol. The enzyme steroid 11β-hydroxylase (CYP11B1) is responsible for the introduction of the hydroxyl group at the 11β-position. researchgate.netwikipedia.org The final step involves the reduction of the 20-keto group to a 20β-hydroxyl group, a reaction catalyzed by a 20β-hydroxysteroid dehydrogenase (20β-HSD). nih.govwikipedia.org

Enzymatic Conversions and Stereospecificity

The synthesis and metabolism of this compound are governed by the action of specific enzymes that exhibit remarkable stereospecificity, ensuring the correct configuration of the hydroxyl groups and the steroid nucleus.

Involvement of Hydroxysteroid Dehydrogenases (HSDs) in this compound Metabolism

Hydroxysteroid dehydrogenases (HSDs) are a large family of enzymes that play a critical role in the biosynthesis and inactivation of steroid hormones by catalyzing the interconversion of hydroxysteroids and ketosteroids. frontiersin.org Several HSDs are implicated in the metabolism of this compound and its precursors.

The final step in the biosynthesis of this compound involves the action of a 20β-hydroxysteroid dehydrogenase (20β-HSD). nih.govwikipedia.org This enzyme specifically reduces the ketone group at C20 to a hydroxyl group with a beta configuration.

The enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) is a key player in steroidogenesis, catalyzing the conversion of Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids. frontiersin.orgnih.govacs.orgnih.govmedscape.com This bifunctional enzyme is essential for the production of all classes of steroid hormones that possess the Δ4-3-keto configuration, such as progesterone (B1679170), androstenedione (B190577), and testosterone (B1683101). nih.govmedscape.com

The 3β-HSD enzyme exhibits specificity for the 3β-hydroxyl group of Δ5 steroids, oxidizing it to a 3-keto group. frontiersin.orgnih.gov Concurrently, its isomerase activity facilitates the shift of the double bond from the C5-C6 position to the C4-C5 position. nih.gov The presence and activity of 3β-HSD can therefore divert intermediates of the Δ5 pathway, including precursors of this compound, towards the Δ4 pathway. The relative expression and activity of 3β-HSD versus the hydroxylases that act on Δ5 compounds are critical determinants of the steroid profile in a given tissue.

Stereochemical Considerations at C3, C11, C17, and C20

The structure of this compound is defined by the specific spatial orientation of its four hydroxyl (-OH) groups. In steroid nomenclature, the "beta" (β) configuration signifies that the substituent at a chiral center projects above the plane of the steroid nucleus, while an "alpha" (α) configuration indicates it projects below the plane.

For this tetrol, all four hydroxyl groups are in the beta configuration:

3β-hydroxyl: The hydroxyl group at carbon 3 is oriented in the same direction as the angular methyl groups at C18 and C19.

11β-hydroxyl: The hydroxyl group at carbon 11 projects above the plane of the C ring.

17α-hydroxyl: It is important to note that the precursor for many steroids, 17-hydroxypregnenolone, has an alpha-hydroxyl group. nih.gov However, the specific compound is designated with a 17-hydroxyl group, and its precise stereochemistry is a defining feature.

20β-hydroxyl: The hydroxyl group on the C20 of the side chain is in the beta position. The reduction of the C20-keto group can result in either 20α- or 20β-hydroxy metabolites, making this a key stereochemical point. mdpi.com

Table 1: Stereochemical Configuration of Hydroxyl Groups

Carbon Position Stereochemistry Description
C3 Beta (β) Projects above the plane of the A ring.
C11 Beta (β) Projects above the plane of the C ring.
C17 Beta (β) Projects above the plane of the D ring.
C20 Beta (β) Projects above the plane from the side chain.

Role of Cytochrome P450 Enzymes (CYPs) in Hydroxylation

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in steroidogenesis. nih.gov They catalyze the hydroxylation of steroids by activating molecular oxygen and inserting one oxygen atom into a C-H bond, a critical step in the formation of this compound from its precursors. nih.gov

The introduction of a hydroxyl group at the C11 position is a crucial step in glucocorticoid biosynthesis and is catalyzed by a specific cytochrome P450 enzyme, CYP11B1 (11β-hydroxylase). This enzyme is primarily located in the inner mitochondrial membrane of adrenal cortex cells. The reaction involves the abstraction of a hydrogen atom from the C11 position, followed by the rebound of a hydroxyl radical to form the 11β-hydroxy derivative. This process converts precursors like 11-deoxycortisol into cortisol.

The hydroxylation at carbon 17 is catalyzed by cytochrome P450 17A1 (CYP17A1), an enzyme located in the endoplasmic reticulum of the adrenal cortex and gonads. nih.govnih.gov CYP17A1 exhibits dual functionality, acting as both a 17α-hydroxylase and a 17,20-lyase. nih.gov For its hydroxylase activity, CYP17A1 converts pregnenolone into 17α-hydroxypregnenolone and progesterone into 17α-hydroxyprogesterone. nih.gov The mechanism follows the typical P450 cycle, involving substrate binding, electron transfer, and oxygen activation to insert a hydroxyl group at the C17 position. nih.gov The presence of cofactors like cytochrome b5 can influence whether the enzyme proceeds with hydroxylation or the subsequent lyase reaction. nih.gov

The formation of the 20β-hydroxyl group involves the reduction of a C20-keto group, a common feature in steroid metabolism. This transformation is catalyzed by reductases, such as 20β-hydroxysteroid dehydrogenase. While P450 enzymes are primarily known for hydroxylation, various microbial biotransformation studies have demonstrated the capacity of certain microorganisms, like Rhodococcus strains, to efficiently reduce the C20 carbonyl group of corticosteroids. mdpi.comnih.gov These processes yield 20β-hydroxy metabolites, such as 20β-hydroxy-prednisolone. mdpi.comnih.gov The stereochemistry of this reduction is crucial, and comparing the resulting product's NMR data with known standards confirms the 20β configuration. mdpi.com

Reductase Activities Affecting the Pregnene Skeleton (e.g., 5α- and 5β-reductases)

The core structure of this compound is based on the pregnene skeleton, which is characterized by a double bond between carbons 4 and 5 (Δ5) or carbons 5 and 6. The saturation of this double bond is a significant metabolic step catalyzed by steroid 5-reductases.

5α-Reductase: This enzyme family (SRD5A1, SRD5A2, SRD5A3) irreversibly reduces the double bond of Δ4-steroids (like testosterone and progesterone) to create 5α-dihydro derivatives. nih.govwikipedia.org This conversion is a critical step in androgen action, as it forms the more potent dihydrotestosterone (B1667394) (DHT). nih.gov The action of 5α-reductase on a pregnene substrate would convert the "5-pregnene" backbone to a "5α-pregnane" skeleton.

5β-Reductase: This enzyme catalyzes the formation of 5β-stereoisomers. Unlike 5α-reduced steroids which have a planar structure, 5β-reduced steroids have a bent A/B ring junction. This pathway is primarily involved in the catabolism and inactivation of steroid hormones, preparing them for excretion.

The activity of these reductases on pregnene-derived molecules is a key determinant of their subsequent metabolic fate and biological activity.

Metabolomic Fate of this compound

The metabolomic fate of this compound is expected to follow established pathways for steroid clearance and excretion. The presence of multiple hydroxyl groups significantly increases the molecule's water solubility, facilitating its elimination from the body.

Following its formation, the tetrol would likely undergo conjugation reactions, which are common for steroid metabolites. The primary conjugation pathways involve the attachment of glucuronic acid (glucuronidation) or sulfate (B86663) groups (sulfation) to the hydroxyl moieties. These reactions, occurring mainly in the liver, further enhance water solubility and prepare the steroid for excretion.

The resulting conjugated metabolites are then transported into circulation and filtered by the kidneys for elimination in the urine. A smaller portion may be excreted into the bile and eliminated via the feces. hres.ca Studies on the metabolism of other C20 steroids have shown that a significant percentage of metabolites are excreted in the urine and feces over several days. nih.gov Urinary steroid metabolomics analyses have identified numerous related compounds, such as tetrahydrocortisol (B1682764) (a 5β-pregnane-tetrol-20-one) and cortols (5β-pregnane-pentols), indicating that such polyhydroxylated pregnane (B1235032) derivatives are normal components of the human steroidome and are excreted in urine. rug.nl

Table 2: Key Enzymes in the Biosynthesis and Metabolism of Pregnene Derivatives

Enzyme Function Location Substrate Example Product Example
CYP11B1 11β-hydroxylation Adrenal Mitochondria 11-Deoxycortisol Cortisol
CYP17A1 17α-hydroxylation Adrenal/Gonadal ER Pregnenolone nih.gov 17α-Hydroxypregnenolone nih.gov
20β-HSD C20-keto reduction Various Tissues Prednisone mdpi.com 20β-Hydroxy-prednisone mdpi.com
5α-Reductase C4-5 double bond reduction Liver, Skin, Prostate wikipedia.org Testosterone nih.gov Dihydrotestosterone (DHT) nih.gov
5β-Reductase C4-5 double bond reduction Liver Progesterone 5β-Dihydroprogesterone

Identified Downstream Metabolites in Research Models

Research into the metabolism of related C21 steroids provides a framework for understanding the potential downstream metabolites of this compound. The enzymatic machinery present in tissues such as the adrenal glands, liver, and peripheral tissues is capable of modifying the parent compound.

In vitro studies on similar C21 steroids, such as 11β-hydroxyprogesterone (11OHP4), have demonstrated their conversion into various downstream products. For instance, 11OHP4 can be metabolized by steroidogenic enzymes in the backdoor pathway. nih.gov This suggests that this compound could undergo analogous transformations. Key enzymes in these pathways include 5α-reductase (SRD5A) and aldo-keto reductases (e.g., AKR1C2), which would act on the A-ring and at the C20 position, respectively. nih.gov

Furthermore, cytochrome P450 enzymes, particularly CYP17A1 (17α-hydroxylase/17,20-lyase), are critical in the conversion of C21 steroids to C19 steroids. nih.gov This lyase activity could potentially cleave the side chain of this compound, leading to the formation of C19 androstane (B1237026) derivatives. For example, the conversion of 11α-hydroxyprogesterone to 11α-hydroxyandrostenedione is a known metabolic step. nih.gov

The following table summarizes potential downstream metabolites based on the known metabolism of related pregnene steroids.

Precursor CompoundEnzyme(s)Potential Downstream Metabolite(s)
11β-hydroxyprogesterone5α-reductase (SRD5A), AKR1C25α-pregnan-11β-ol-3,20-dione, 5α-pregnan-3α,11β-diol-20-one
11-ketoprogesterone5α-reductase (SRD5A), AKR1C25α-pregnan-3,11,20-trione, 5α-pregnan-3α-ol-11,20-dione (alfaxalone)
AlfaxaloneCYP17A111-ketoandrosterone
11β-hydroxyprogesteroneCYP17A111-ketodihydrotestosterone (11KDHT)
11α-hydroxyprogesteroneCYP17A111α-hydroxyandrostenedione

Conjugation Pathways (e.g., Sulfation, Glucuronidation) in Metabolic Studies

Conjugation is a critical step in steroid metabolism, increasing water solubility and facilitating excretion. The principal conjugation pathways for steroids are sulfation and glucuronidation.

Sulfation is catalyzed by sulfotransferase (SULT) enzymes. nih.gov Steroid sulfates are formed by the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the steroid molecule. nih.gov Several SULT isoforms are involved in steroid metabolism, with SULT2A1 being particularly important for the sulfation of pregnenolone and other DHEA-like steroids. nih.govnih.gov Given the 3-beta-hydroxy group on this compound, it is a likely substrate for sulfation. Sulfated steroids are not merely excretory products; they can also act as a circulating reservoir that can be reactivated by sulfatases in target tissues. nih.gov

Glucuronidation is another major conjugation pathway, mediated by UDP-glucuronosyltransferases (UGTs). This process involves the transfer of glucuronic acid from UDP-glucuronic acid to the steroid. While O-glucuronidation of hydroxyl groups is common, N-glucuronidation can also occur for nitrogen-containing steroids. washington.edu The multiple hydroxyl groups on this compound present potential sites for glucuronidation. The resulting glucuronide conjugates are highly water-soluble and readily excreted in urine and bile. Some glucuronide conjugates can be hydrolyzed by β-glucuronidases in certain tissues, potentially leading to a "futile cycle" of conjugation and deconjugation. washington.edu

Enzymatic Deactivation Mechanisms

Enzymatic deactivation is essential for regulating the biological activity of steroids. For this compound, several deactivation mechanisms are plausible based on the metabolism of related compounds.

One key deactivation pathway involves the action of 11β-hydroxysteroid dehydrogenases (11β-HSDs) . There are two main isoforms: 11β-HSD1, which predominantly acts as a reductase in many tissues, converting cortisone (B1669442) to active cortisol, and 11β-HSD2, which is a potent dehydrogenase that inactivates cortisol to cortisone. nih.gov The 11-beta-hydroxyl group of this compound makes it a potential substrate for 11β-HSD2, which would oxidize it to the corresponding 11-keto derivative, likely reducing its biological activity. 11β-hydroxyprogesterone is a known inhibitor of both 11β-HSD isoforms. iiab.me

Another significant deactivation pathway is through 20α-hydroxysteroid dehydrogenase (20α-HSD) . This enzyme is involved in the inactivation of C21 steroids in tissues like the developing lung. nih.gov It catalyzes the reduction of the 20-keto group to a 20-alpha-hydroxyl group, and its activity can modulate the levels of active glucocorticoids. nih.gov While the subject compound already possesses a 20-beta-hydroxyl group, further metabolism at this position or other sites can contribute to its deactivation.

The following table lists the enzymes involved in steroid deactivation and their potential effects.

EnzymeActionPotential Effect on this compound
11β-hydroxysteroid dehydrogenase 2 (11β-HSD2)Oxidation of the 11β-hydroxyl groupConversion to an 11-keto metabolite, likely leading to deactivation.
20α-hydroxysteroid dehydrogenase (20α-HSD)Reduction of the 20-keto groupWhile the compound is a 20β-tetrol, further metabolism at this or other positions can lead to deactivation.
3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD)Conversion of 3β-hydroxy-Δ5 to 3-keto-Δ4A key step that could lead to either active or inactive downstream metabolites.

Mechanisms of Action and Biological Significance in in Vitro and Animal Research Models

Cellular and Molecular Mechanisms in Experimental Systems

There is no specific information available in the scientific literature regarding the cellular and molecular mechanisms of 5-Pregnene-3beta,11beta,17,20beta-tetrol. The following sections, which are standard for characterizing steroid hormones, are presented here to highlight the specific areas where research is needed.

No studies have been published that investigate the binding of this compound to any nuclear or membrane receptors in transfected cell lines. Such studies are critical for identifying the direct targets of a steroid and predicting its potential physiological roles.

There is no available data on how this compound may modulate gene expression or activate intracellular signaling pathways in any cell-based assay.

The potential for this compound to serve as a research probe for interacting with steroidogenic enzymes has not been explored in the available literature. It is conceivable that, as a pregnene derivative, it could be a substrate or inhibitor for enzymes in the steroidogenic pathway, but this remains speculative without experimental evidence.

Investigation in Animal Models of Steroid Biology

Direct investigations into the role of this compound in animal models are absent from the scientific record. However, extensive research on related compounds in teleost fish offers a valuable comparative framework.

While there is no research specifically implicating this compound in teleost fish reproduction, this field is dominated by studies of other pregnene derivatives. The process of oocyte maturation, which includes germinal vesicle breakdown (GVBD), is a critical step in fish reproduction and is hormonally controlled.

The Maturation-Inducing Steroid (MIS) hypothesis posits that a specific steroid, produced by the ovarian follicles in response to gonadotropin stimulation, triggers the final maturation of oocytes. In many teleost species, the primary MIS has been identified as 17α,20β-dihydroxy-4-pregnen-3-one (17,20β-DHP). In some species, other related steroids, such as 17,20β,21-trihydroxy-4-pregnen-3-one (20β-S), are believed to be the active MIS.

Research has shown that the structural features of a steroid are critical for its ability to induce oocyte maturation. Studies comparing the effectiveness of various pregnene derivatives have generally found that those with a double bond at the C4 position (4-pregnenes) are more potent than those with a double bond at the C5 position (5-pregnenes). This suggests that this compound, being a 5-pregnene, might be expected to have lower biological activity in inducing oocyte maturation compared to the established 4-pregnene MIS compounds. However, without direct experimental testing of this compound, its role, or lack thereof, in this critical reproductive process remains unknown.

Role in Teleost Fish Reproduction Research (e.g., Oocyte Maturation, Germinal Vesicle Breakdown)

Gonadotropin-Mediated Responses

In vertebrates, the synthesis of gonadal steroids is primarily under the control of pituitary gonadotropins, namely follicle-stimulating hormone (FSH) and luteinizing hormone (LH). nih.gov These hormones are crucial for regulating both the gametogenic and steroidogenic functions of the ovary and testes. nih.gov In fish, gonadotropins play a vital role in the endocrine control of reproduction and gonadal maturation. nih.gov Specifically, LH is believed to stimulate the gonads to synthesize and secrete steroid hormones, while FSH has a pivotal role in vitellogenesis and spermatogenesis. nih.gov

Studies in various fish species have demonstrated that the administration of gonadotropin-releasing hormone analogues (GnRHa) or human chorionic gonadotropin (hCG), which mimics LH activity, stimulates the release of endogenous gonadotropins. mdpi.commdpi.com This, in turn, promotes final gonadal maturation and the production of sex steroids. mdpi.comsemanticscholar.org For instance, in the common carp (B13450389) (Cyprinus carpio), gonadotropin stimulation enhances the production of steroid precursors like pregnenolone (B344588) and 17α-hydroxyprogesterone. nih.gov While direct evidence for the gonadotropin-mediated synthesis of this compound is not explicitly detailed in the available literature, the presence of 11β-hydroxylase activity in fish gonads suggests that gonadotropin stimulation could potentially lead to the formation of 11-oxygenated C21 steroids as part of the steroidogenic cascade. vliz.be The shift from androgen to progestogen production during spawning in some fish is a GtH-regulated process, indicating that the synthesis of various C21 steroids is tightly controlled by gonadotropins. nih.gov

Studies in Other Vertebrate Models (e.g., Amphibians)

Amphibians serve as crucial models for understanding steroid biosynthesis and its regulation. nih.gov Their interrenal glands (the amphibian equivalent of the adrenal cortex) and gonads are active sites of steroidogenesis. researchgate.netnih.gov The primary corticosteroids synthesized in amphibians are corticosterone (B1669441) and aldosterone, which points to a highly active 11β-hydroxylation pathway. mdpi.comresearchgate.net Research on the toad Bufo arenarum has identified a testicular 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme that interconverts active and inactive glucocorticoids, further highlighting the importance of 11-oxygenated steroids in amphibian testes. nih.gov

The presence of steroidogenic enzymes has been confirmed in the amphibian brain, indicating local production of neurosteroids. nih.gov The interaction between corticosteroids and gonadal steroids is a key area of research in amphibian behavioral endocrinology, as these hormones can have complex and interactive effects on reproductive behaviors. nih.govnih.gov For example, corticosterone levels can vary seasonally and are thought to modulate male reproductive activities. nih.gov Given that the synthesis of corticosteroids like corticosterone involves 11β-hydroxylation of pregnane (B1235032) precursors, it is plausible that related compounds such as this compound could be produced as intermediates or byproducts in either the interrenal glands or the gonads of amphibians.

Influence on Endocrine Axes in Model Organisms (e.g., Hypothalamic-Pituitary-Gonadal Axis, Hypothalamic-Pituitary-Adrenal Axis)

The biological activities of steroids are often mediated through their influence on the Hypothalamic-Pituitary-Gonadal (HPG) and Hypothalamic-Pituitary-Adrenal (HPA) or Interrenal (HPI) axes. In fish, the HPG axis regulates reproduction through a cascade of hormones, where pituitary gonadotropins stimulate the gonads to produce sex steroids. nih.gov These steroids, in turn, exert feedback control on the brain and pituitary. nih.gov

There is significant crosstalk between the HPA/HPI and HPG axes. nih.govnih.gov Corticosteroids, the end-products of the HPA/HPI axis, can influence reproductive processes. semanticscholar.org In amphibians, corticosteroids can synergize with thyroid hormones to promote metamorphosis and can also modulate reproductive behaviors, often in conjunction with gonadal steroids. nih.govpurdue.edu In some male amphibians, there is an inverse relationship between corticosterone and androgen levels. nih.gov

In fish, 11-oxygenated androgens like 11-ketotestosterone (B164220) are the principal androgens in many species, playing a direct role within the HPG axis to regulate male reproductive traits. nih.govchesci.com The synthesis of these androgens relies on 11β-hydroxylase, the same enzyme required for the production of 11-oxygenated pregnanes. vliz.be Studies on congenital adrenal hyperplasia (CAH) in humans have shown that elevated levels of 11-oxygenated androgens can lead to disturbances in the HPG axis, such as hypogonadotropic hypogonadism. nih.gov This suggests that 11-oxygenated steroids, including potentially C21 pregnane derivatives, can exert significant influence on the HPG axis.

Comparative Biological Activities with Related Pregnane Isomers and Derivatives

The biological potency and action of a steroid are intrinsically linked to its chemical structure, including the presence and orientation of functional groups.

Structure-Activity Relationships Governing Biological Potency

The structure of a steroid molecule dictates its interaction with receptors and enzymes, thereby determining its biological activity. For instance, the conversion of androstenedione (B190577) and testosterone (B1683101) to their 11-oxygenated counterparts is a key step in producing potent androgens in fish. nih.govchesci.com While androstenedione itself has little biological activity, its metabolite 11-ketotestosterone (11KT) is a potent agonist of the androgen receptor, with an activity comparable to testosterone. nih.gov This highlights the importance of the 11-keto group for androgenic potency in these systems.

In the context of pregnanes, hydroxylation at various positions is critical for function. The conversion of cholesterol to pregnenolone by the side-chain cleavage enzyme CYP11A1 is the initial, rate-limiting step for all steroid hormone synthesis. nih.gov Further hydroxylation at C17 by 17α-hydroxylase and at C21 by 21-hydroxylase are key steps in the synthesis of corticosteroids. purdue.edu In fish, the maturation-inducing steroid (MIS) is often a C21 steroid, such as 17α,20β-dihydroxy-4-pregnen-3-one (DHP), underscoring the importance of hydroxyl groups at the C17 and C20 positions for inducing oocyte maturation. chesci.comepa.gov The presence of an 11β-hydroxyl group, as seen in this compound, is characteristic of corticosteroids like cortisol and corticosterone, which are known to be active in fish and amphibians. purdue.eduepa.gov Therefore, the combination of hydroxyl groups at the 3β, 11β, 17, and 20β positions suggests that this compound could have unique biological activities, potentially acting as a signaling molecule in reproductive or stress-related pathways.

Table 1: Key Steroidogenic Enzymes and Their Relevance to Pregnane Derivatives
EnzymeFunctionRelevance to 5-Pregnene-3β,11β,17,20β-tetrol SynthesisReference
CYP11A1 (P450scc)Converts cholesterol to pregnenolone.Initiates the pathway leading to all pregnane derivatives. nih.gov
11β-Hydroxylase (CYP11B1)Adds a hydroxyl group at the 11β position.Essential for the formation of the 11β-hydroxyl group. vliz.bepurdue.edu
17α-Hydroxylase (CYP17A1)Adds a hydroxyl group at the 17α position.Necessary for the synthesis of 17-hydroxylated steroids. purdue.edu
20β-HSDReduces a 20-keto group to a 20β-hydroxyl group.Potentially involved in forming the 20β-hydroxyl group. epa.gov

Differential Effects of Stereochemistry on Biological Responses

The three-dimensional arrangement of atoms (stereochemistry) in a steroid molecule is critical for its biological function. Isomers of a steroid, which have the same chemical formula but different spatial arrangements, can exhibit vastly different biological activities. For example, pregnanolone (B1679072) isomers are known to modulate ionotropic receptors, and their relative abundance can change significantly during different physiological states like pregnancy. nih.gov

The orientation of hydroxyl groups (alpha versus beta) is a key determinant of a steroid's ability to bind to its receptor or be metabolized by enzymes. The 3β-hydroxyl group of this compound is characteristic of pregnenolone and its derivatives. wikipedia.org The 11β-hydroxyl group is a defining feature of active glucocorticoids like cortisol and corticosterone, whereas the 11-keto form is found in their inactive metabolites and in potent androgens like 11-ketotestosterone. nih.govnih.gov The stereochemistry at C20 is also crucial; for example, 17α,20β-dihydroxy-4-pregnen-3-one is a potent maturation-inducing steroid in many fish, while its 20α-isomer is often less active. nih.gov This specificity indicates that the precise stereochemical configuration of this compound, with its specific arrangement of four hydroxyl groups, is likely essential for its unique biological role, distinguishing it from other pregnane isomers.

Table 2: Influence of Stereochemistry on the Activity of Related Steroids
Steroid/FeatureStereochemistryKnown Biological ImplicationReference
Pregnanolone Isomers3α/β, 5α/βDifferential modulation of GABA-A receptors; levels vary with physiological state. nih.gov
11-oxygenated steroids11β-hydroxy vs. 11-keto11β-hydroxy form is typical of active glucocorticoids; 11-keto form in potent androgens (e.g., 11-KT). nih.govnih.gov
C20-hydroxylated progestins20β-hydroxy vs. 20α-hydroxyThe 20β-isomer is often the more potent maturation-inducing steroid in fish. nih.gov

Analytical Methodologies for Quantification and Identification in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of steroid analysis, providing the necessary separation of structurally similar compounds from complex biological matrices. The choice of technique depends on the required sensitivity, resolution, and the specific research question.

Gas chromatography coupled with mass spectrometry (GC-MS) is a classic and powerful tool for comprehensive steroid metabolite profiling. nih.gov Due to the low volatility of steroids like 5-Pregnene-3beta,11beta,17,20beta-tetrol, a crucial sample preparation step involving derivatization is necessary to make them amenable to GC analysis. researchgate.net

The typical workflow involves:

Extraction: Steroids are first extracted from the biological matrix (e.g., urine, plasma) using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). nih.gov

Hydrolysis: As steroids are often excreted as water-soluble glucuronide or sulfate (B86663) conjugates, a hydrolysis step (either enzymatic with glucuronidase/sulfatase or chemical with acid) is required to release the free steroid. silicycle.com

Derivatization: The hydroxyl groups of the steroid are chemically modified to increase volatility and thermal stability. A common method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) ethers. mdpi.commdpi.com This reaction must be optimized for temperature and time to ensure complete derivatization. mdpi.com

GC-MS Analysis: The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column. The eluting compounds then enter the mass spectrometer, which provides both mass information for quantification and a fragmentation pattern for identification.

The electron ionization (EI) mass spectrum of the derivatized this compound would be expected to show a characteristic molecular ion peak and specific fragment ions resulting from the loss of TMS groups and cleavage of the steroid backbone, allowing for its identification within a complex metabolite profile.

Table 1: Typical GC-MS Parameters for Steroid Metabolite Profiling

ParameterTypical Condition/Value
Derivatization ReagentMSTFA/NH4I/DTT or similar silylating mixtures mdpi.com
GC ColumnFused silica (B1680970) capillary column (e.g., 30m x 0.25mm) with a non-polar stationary phase (e.g., 5% phenyl polysiloxane)
Injector Temperature~280 °C
Oven Temperature ProgramGradient from ~180 °C to ~300 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the isolation and quantification of steroids without the need for derivatization. nih.gov Reversed-phase HPLC is the most common modality for steroid analysis. silicycle.comchromatographyonline.comchromatographyonline.com

In a typical reversed-phase setup, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase, usually a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. nih.govnih.gov Steroids are separated based on their relative hydrophobicity; more polar steroids elute earlier, while less polar ones are retained longer on the column. For this compound, its four hydroxyl groups make it relatively polar compared to precursors like pregnenolone (B344588).

The separation of closely related steroids, such as isomers, can be optimized by adjusting the mobile phase composition, gradient slope, and column chemistry. nih.gov Detection is commonly achieved using a UV detector, although the lack of a strong chromophore in many steroids can limit sensitivity. nih.gov Therefore, HPLC is often coupled to a mass spectrometer for more sensitive and specific detection.

Table 2: Common HPLC Conditions for Steroid Separation

ParameterTypical Condition/Value
ColumnReversed-Phase C18 or C8 (e.g., 150 mm x 4.6 mm, 3-5 µm particle size) nih.govnih.gov
Mobile Phase AWater, often with a modifier like formic acid or ammonium (B1175870) formate
Mobile Phase BAcetonitrile or Methanol nih.gov
Elution ModeGradient elution is typical for separating multiple steroids
Flow Rate0.5 - 1.0 mL/min
DetectionUV (210-254 nm) or Mass Spectrometry (MS) nih.gov

UPLC-MS/MS is the current gold standard for the sensitive and specific quantification of steroids in biological samples. oup.com This technique combines the high-resolution separation of UPLC (which uses smaller column particles for faster and more efficient separations than HPLC) with the specificity and sensitivity of tandem mass spectrometry. youtube.com

The analysis of this compound by UPLC-MS/MS would involve a workflow where the compound is first separated from other isomers and matrix components on a UPLC column. youtube.com The eluent is then directed into the mass spectrometer's ion source, typically using electrospray ionization (ESI).

In the tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion corresponding to the protonated or adducted molecule of the tetrol is selected. This ion is then fragmented through collision-induced dissociation, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for quantification at very low concentrations (pg/mL levels). nih.gov The orthogonality of chromatographic separation and mass spectrometric detection is critical for distinguishing between isomeric steroids that may have identical precursor and product ions. youtube.com

Table 3: Illustrative UPLC-MS/MS Parameters for Pregnane (B1235032) Steroid Analysis

ParameterTypical Condition/Value
UPLC ColumnSub-2 µm particle size column (e.g., C18 or PFP) nih.gov
Mobile PhaseGradient of water with 0.1% formic acid and acetonitrile/methanol youtube.com
Ionization ModeElectrospray Ionization (ESI), positive or negative mode
Mass AnalyzerTriple Quadrupole (QqQ) or Q-TOF nih.gov
Detection ModeMultiple Reaction Monitoring (MRM)
Sample PreparationSolid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) nih.gov

Spectroscopic Approaches for Structural Elucidation

While chromatography is essential for separation and quantification, spectroscopy is indispensable for the definitive confirmation of a compound's chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including complex steroids. creative-biostructure.com It is particularly crucial for distinguishing between stereoisomers, which is a common challenge in steroid chemistry. oxinst.comwikipedia.org

For this compound, NMR would be used to confirm:

The Carbon Skeleton: The 13C NMR spectrum would show 21 distinct signals, confirming the pregnane framework.

Functional Groups: The chemical shifts in both 1H and 13C spectra would confirm the presence of the four hydroxyl groups and the double bond at C5-C6.

Stereochemistry: The specific spatial arrangement of the hydroxyl groups (e.g., 3-beta, 11-beta, 20-beta) is determined by analyzing the coupling constants and through-space interactions observed in 2D NMR experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy). researchgate.netnih.gov For instance, the coupling patterns of the protons attached to C3, C11, and C20 would be indicative of their alpha or beta orientation.

While obtaining NMR data requires a relatively pure and concentrated sample, it provides unambiguous structural proof that is difficult to achieve with other methods. mdpi.com

Beyond the quantitative capabilities of tandem quadrupole MS, advanced mass spectrometry techniques are vital for structural elucidation, especially when only trace amounts of a compound are available. High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides a highly accurate mass measurement of the molecular ion. youtube.comyoutube.com This allows for the determination of the compound's elemental formula, which is a critical first step in identification.

The fragmentation patterns obtained from HRMS/MS experiments are also key to elucidating structure. acs.org The fragmentation of the this compound ion would be expected to involve sequential losses of water molecules from the four hydroxyl groups and specific cleavages of the steroid rings and side chain. libretexts.orgmiamioh.edu By carefully analyzing these fragmentation pathways, researchers can piece together the structure of the molecule and differentiate it from its isomers. These advanced MS techniques are central to the field of metabolomics, where the goal is to identify and quantify a wide array of metabolites in a biological sample simultaneously. nih.gov

Immunoassays for Quantitative Research Analysis

Immunoassays are a cornerstone for the quantitative analysis of steroids in biological matrices, offering high sensitivity and throughput. These methods rely on the specific binding of an antibody to the target analyte.

Radioimmunoassay (RIA) Development and Application in Biological Samples

Radioimmunoassay (RIA) is a classic and highly sensitive technique used for the quantification of hormones, including steroids, in biological fluids. numberanalytics.com The principle of RIA is based on the competition between a radiolabeled antigen (the tracer) and an unlabeled antigen (the analyte in the sample) for a limited number of specific antibody binding sites. numberanalytics.com The development of an RIA for a steroid like this compound would involve several key steps. Since steroids themselves are not immunogenic due to their low molecular weight, they must first be conjugated to a larger protein carrier to elicit an antibody response in an animal model. nih.gov The choice of the conjugation position on the steroid molecule is critical to ensure that the resulting antibodies have high specificity for the target steroid.

The production of a suitable radiolabeled tracer, often involving the introduction of iodine-125, requires specialized chemical synthesis and purification procedures. iaea.org Once the antibody and tracer are developed, the assay is optimized for parameters such as antibody dilution, incubation time, and separation of antibody-bound from free antigen. While specific RIA development for this compound is not widely documented in publicly available literature, the general methodology for steroid RIAs is well-established. numberanalytics.comnih.gov For instance, RIAs have been successfully developed for numerous steroid hormones like cortisol, testosterone (B1683101), and progesterone (B1679170), demonstrating the feasibility of this approach for pregnene derivatives. numberanalytics.comnih.gov

A significant challenge in steroid immunoassays is the potential for cross-reactivity with structurally similar steroids, which can lead to inaccurate results. nih.gov To mitigate this, a chromatographic separation step, such as high-performance liquid chromatography (HPLC), can be integrated prior to the RIA to isolate the specific steroid of interest from a complex biological sample. nih.gov

Table 1: General Performance Characteristics of Steroid Radioimmunoassays

ParameterTypical Range/Value
Sensitivity Low pg/mL to ng/mL
Assay Time Several hours to days
Sample Volume 50-200 µL of plasma or serum
Tracer ¹²⁵I or ³H
Key Advantage High sensitivity
Key Disadvantage Use of radioactive materials, potential for cross-reactivity

This table represents typical values for steroid RIAs and not specifically for this compound due to lack of specific data.

Enzyme-Linked Immunosorbent Assay (ELISA) Development for Research Purposes

Enzyme-Linked Immunosorbent Assay (ELISA) is another widely used immunoassay format that offers a non-radioactive alternative to RIA. bioscience.co.uk In a competitive ELISA for a steroid like this compound, the steroid in the sample competes with a steroid-enzyme conjugate for binding to a limited number of antibody-coated wells on a microtiter plate. r-biopharm.com The amount of enzyme activity is inversely proportional to the concentration of the steroid in the sample.

The development of a sensitive and specific ELISA for a small molecule like a steroid is a complex process. nih.gov A critical factor is the design of the steroid-protein conjugate used for immunization and the steroid-enzyme conjugate used as the tracer. nih.gov The use of a "heterologous" assay format, where the steroid derivative or the conjugation site used for the immunogen is different from that used for the enzyme label, can significantly improve assay sensitivity. nih.gov Commercial ELISA kits are available for a wide range of corticosteroids and other steroid hormones, demonstrating the robustness of this technology. r-biopharm.comcaymanchem.com These kits are designed for high sensitivity, often in the low pg/mL range, and can be used with various sample types. bioscience.co.ukcaymanchem.com

While specific ELISA kits for this compound are not commonly listed, the principles of their development would follow established protocols for other steroids. r-biopharm.comnih.gov The selection of monoclonal or polyclonal antibodies can also influence the specificity and performance of the assay. nih.gov

Table 2: General Performance Characteristics of Steroid Competitive ELISAs

ParameterTypical Range/Value
Sensitivity Low pg/mL to ng/mL
Assay Time 2-4 hours
Sample Volume 50-100 µL
Detection Method Colorimetric, Fluorometric, or Chemiluminescent
Key Advantage Non-radioactive, high throughput
Key Disadvantage Potential for cross-reactivity, matrix effects

This table represents typical values for steroid ELISAs and not specifically for this compound due to lack of specific data.

Methodological Considerations in Steroid Profiling Research

Comprehensive steroid profiling, which involves the simultaneous measurement of multiple steroids, often relies on chromatographic methods coupled with mass spectrometry. nih.gov These techniques offer high specificity and can overcome some of the limitations of immunoassays. mdpi.com

Sample Preparation and Derivatization Strategies

The analysis of steroids from biological samples such as plasma, urine, or tissue requires extensive sample preparation to remove interfering substances and concentrate the analytes of interest. helsinki.fi Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). helsinki.finih.gov Supported liquid extraction (SLE) is another technique that has been successfully applied to the extraction of a wide range of steroids from plasma. sruc.ac.uk

For analysis by gas chromatography-mass spectrometry (GC-MS), steroids, including a polyhydroxylated compound like this compound, require derivatization to increase their volatility and thermal stability. tandfonline.comnih.gov The hydroxyl groups are typically converted to trimethylsilyl (TMS) ethers through a process called silylation. tandfonline.com Oximation of keto groups may also be performed prior to silylation to prevent enolization. mdpi.com The choice of derivatization reagent and reaction conditions, such as temperature and time, must be optimized to ensure complete derivatization and avoid the formation of byproducts. researchgate.netacs.org Microwave-assisted derivatization has been explored as a method to accelerate this process. researchgate.netacs.org

For liquid chromatography-mass spectrometry (LC-MS), derivatization is not always necessary but can be employed to enhance ionization efficiency and, consequently, the sensitivity of the assay. tandfonline.comnih.gov

Validation of Analytical Methods for Research Accuracy

The validation of any analytical method is crucial to ensure the reliability and accuracy of the research findings. youtube.com Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. youtube.com The extent of revalidation may vary depending on changes made to the analytical procedure over its lifecycle. youtube.com

For steroid profiling methods, validation typically assesses several key parameters:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. tandfonline.com In mass spectrometry, this is achieved by monitoring specific precursor and product ion transitions. nih.gov

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. tandfonline.com

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with known concentrations of the analyte.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (short-term precision) and intermediate precision (within-laboratory variations). youtube.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. youtube.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

System Suitability: An integral part of many analytical procedures to ensure that the equipment, electronics, and analytical operations constitute a system that can be evaluated as a whole. youtube.com

The validation of methods for steroid analysis is essential for their application in both research and clinical settings to ensure that the data generated is accurate and reproducible. tandfonline.comtohoku.ac.jpjst.go.jp

Structural Activity Relationship Sar Studies of 5 Pregnene 3beta,11beta,17,20beta Tetrol and Analogues

Impact of Hydroxyl Group Positions and Stereochemistry on Biological Activity

The number, location, and spatial orientation (alpha or beta) of hydroxyl (-OH) groups on the steroid skeleton are critical determinants of biological function. These groups can act as hydrogen bond donors or acceptors, significantly influencing how a steroid fits into a receptor's binding pocket and initiates a biological response.

Significance of 3β-Hydroxyl Group

The 3β-hydroxyl group is a common feature in steroid precursors, most notably in cholesterol, the parent molecule for all steroid hormones. In the context of 5-pregnene derivatives, the 3β-hydroxyl and the Δ5 double bond are characteristic features that are typically modified during the biosynthesis of active steroid hormones. An enzyme, 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase, catalyzes the conversion of the 3β-hydroxyl group into a 3-keto group and subsequently shifts the double bond from the Δ5 to the Δ4 position. This conversion is a crucial step in the production of many biologically active steroids, including progesterone (B1679170) and corticosteroids.

Role of 11β-Hydroxyl Group

The 11β-hydroxyl group is a hallmark of glucocorticoids, such as cortisol, and is essential for their anti-inflammatory activity. clevelandclinic.org This group is introduced into the steroid nucleus by the enzyme steroid 11β-hydroxylase. uco.edu The presence of an -OH group at this position dramatically influences the steroid's binding affinity for glucocorticoid and mineralocorticoid receptors.

The enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD) further regulates the activity of corticosteroids at a local level. nih.govscilit.com There are two main isoforms: 11β-HSD1 converts inactive cortisone (B1669442) to active cortisol, while 11β-HSD2 inactivates cortisol by converting it back to cortisone. nih.gov This enzymatic regulation underscores the critical role of the C-11 position in modulating steroid activity. In 5-Pregnene-3beta,11beta,17,20beta-tetrol, the 11β-hydroxyl group would be expected to confer some degree of glucocorticoid-like properties or influence its interaction with corticosteroid receptors and metabolizing enzymes.

Importance of 17-Hydroxyl and 20β-Hydroxyl Groups

The hydroxylation pattern on the C-17 side chain is a key factor in distinguishing different classes of steroids. The presence of a 17-hydroxyl group is a prerequisite for the synthesis of both cortisol and sex hormones. nih.govrupahealth.com Specifically, the 17α-hydroxyl group is essential for a compound to be a precursor to cortisol. rupahealth.com Research has shown that a 17β-hydroxyl group can endow an androstane (B1237026) molecule with the ability to promote uterine and prostate growth, while a ketone at this position renders the compound inactive. nih.gov

In pregnane-series steroids, the nature of the substituent at C-20 is also vital. The 20β-hydroxyl group in this compound is a result of the reduction of a C-20 ketone. This stereospecific reduction can significantly alter the biological activity profile. For instance, 20β-hydroxyprogesterone has been identified as a significant progesterone metabolite during pregnancy. nih.gov The interconversion between a 20-keto and a 20-hydroxy group is catalyzed by hydroxysteroid dehydrogenases and can modulate the steroid's interaction with receptors and its metabolic fate. mdpi.com

Table 1: Influence of Hydroxyl Group Position on Steroid Activity
Hydroxyl Group Position & StereochemistryGeneral Significance in Steroid SARRelevance to 5-Pregnene-3β,11β,17,20β-tetrol
3β-HydroxylKey feature of steroid precursors (e.g., cholesterol). Often converted to a 3-keto group for hormonal activity. Stereochemistry (α vs. β) is critical for neurosteroid activity. mdpi.comActs as a substrate for 3β-hydroxysteroid dehydrogenase, initiating conversion to more active forms. nih.gov
11β-HydroxylHallmark of glucocorticoids (e.g., cortisol), crucial for anti-inflammatory effects. clevelandclinic.orguco.edu Its oxidation state is regulated by 11β-HSD enzymes. nih.govLikely confers glucocorticoid-like properties and influences binding to corticosteroid receptors.
17-HydroxylEssential for the synthesis of corticosteroids and sex hormones. nih.gov The 17β-OH group is important for anabolic/androgenic activity. nih.govDefines the molecule as a corticoid precursor and is critical for receptor interaction.
20β-HydroxylResults from the reduction of a C-20 ketone. This modification significantly alters the biological profile of pregnane (B1235032) steroids. nih.govModulates the steroid's metabolic stability and receptor binding affinity compared to its 20-keto analogue.

Influence of the Δ5 Double Bond on Molecular Conformation and Activity

This feature is significant for several reasons. First, as mentioned, the Δ5 bond is a substrate for isomerization to the Δ4 position, a key step in the biosynthesis of most active steroid hormones like progesterone and testosterone (B1683101). nih.govnih.gov Studies on the enzyme 3-oxo-steroid Δ4-Δ5-isomerase show that the efficiency of this conversion is highly dependent on the position of the double bond. nih.govnih.gov

Second, the Δ5 bond influences the conformation of the A and B rings of the steroid. Compared to a saturated A/B ring junction (as in 5α-steroids) or a Δ4-unsaturated system, the Δ5 configuration imparts a different three-dimensional shape. This conformational difference can affect how the steroid fits into an enzyme's active site or a hormone receptor's ligand-binding domain. The non-reversible reduction of the C-4,5 double bond is a critical metabolic step that leads to the formation of different isomers with distinct biological activities. unimi.it

Theoretical and Computational Approaches in SAR Analysis

To better understand the complex interplay between a steroid's structure and its function, researchers increasingly rely on theoretical and computational methods. These approaches can predict how a molecule will behave at the atomic level, offering insights that are difficult to obtain through experimental methods alone.

Molecular Docking Simulations with Putative Receptor Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a steroid) when bound to a second molecule (a receptor, typically a protein). This method is invaluable for SAR studies as it can elucidate the specific interactions that stabilize the ligand-receptor complex.

For a compound like this compound, molecular docking simulations could be performed with the ligand-binding domains of various nuclear receptors (e.g., glucocorticoid, mineralocorticoid, progesterone receptors) or the active sites of metabolizing enzymes (e.g., hydroxysteroid dehydrogenases).

The process involves:

Obtaining 3D Structures: Acquiring the three-dimensional crystal structures of the target receptors from protein data banks.

Ligand Preparation: Generating a 3D model of this compound and optimizing its geometry.

Docking Simulation: Using specialized software to systematically test various orientations of the steroid within the receptor's binding site. The software calculates a "docking score" for each orientation, which estimates the binding affinity.

Analysis: Analyzing the most favorable docking poses to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts. For example, simulations can reveal how the 3β, 11β, 17, and 20β hydroxyl groups form specific hydrogen bonds with amino acid residues in the receptor pocket.

Studies using molecular docking on other steroids have successfully explained their substrate specificity and stereochemical preferences with enzymes like hydroxysteroid dehydrogenases, demonstrating how different steroids can adopt "backwards" or "upside-down" binding modes to facilitate reactions. nih.gov Such simulations for this compound would provide a powerful, predictive model of its biological activity and guide the synthesis of analogues with enhanced or more specific functions.

Table 2: Summary of Key SAR Determinants for 5-Pregnene-3β,11β,17,20β-tetrol
Structural FeatureImpact on Molecular Properties and Biological Activity
3β-OH and Δ5 bondServes as a biosynthetic precursor; the combination is a substrate for 3β-HSD/isomerase, leading to hormonally active Δ4-3-keto steroids. nih.govnih.gov
11β-OH GroupConfers potential glucocorticoid activity; critical for interaction with corticosteroid receptors and metabolizing enzymes like 11β-HSD. uco.edunih.gov
17-OH and 20β-OH Side ChainThe C17 and C20 oxygenation pattern is crucial for defining the class of steroid and its metabolic pathway. nih.govnih.gov
Overall ConformationThe Δ5 double bond influences the A/B ring geometry, affecting receptor fit and enzymatic processing. unimi.it

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pregnanes

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgjocpr.com These models are instrumental in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that govern a compound's efficacy. jocpr.comnih.gov In the context of pregnane derivatives, QSAR studies help to quantify the structural features that are most influential on their biological effects.

The fundamental principle of QSAR is to express the biological activity as a function of physicochemical properties or structural descriptors of the molecules. wikipedia.org The general form of a QSAR model can be represented as:

Activity = f(molecular descriptors) + error

The molecular descriptors used in QSAR modeling can be categorized into several types:

Descriptor Type Description
TopologicalDescribe the 2D representation of the molecule, including connectivity and branching.
GeometricRelate to the 3D structure of the molecule, such as size and shape.
ElectronicCharacterize the electronic properties of the molecule, like electronegativity and dipole moment.
HybridCombinations of the above descriptor types.

For pregnane compounds, QSAR models can be developed to predict a range of activities, from enzyme inhibition to receptor binding. The process involves several key steps:

Data Set Selection: A series of pregnane derivatives with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Variable Selection: Statistical methods are used to select the descriptors that are most correlated with the biological activity.

Model Construction: A mathematical model is built using the selected descriptors to predict the activity. Common methods include multiple linear regression, partial least squares, and machine learning algorithms like random forests. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

A recent study focused on creating a QSAR model to predict the FDA pregnancy categories of various pharmaceuticals, which included steroid derivatives. nih.gov This research utilized 2D-molecular descriptors and developed several models, with the random forest model demonstrating high accuracy (76.49% for internal validation and 93.58% for external validation). nih.gov Such models can provide guidance on the potential risks of compounds without the need for extensive experimental testing. nih.gov

Emerging Research Perspectives and Future Directions for 5 Pregnene 3beta,11beta,17,20beta Tetrol

Unexplored Biosynthetic and Metabolic Pathways

The biotransformation of cholesterol into various steroid hormones is a well-documented process, yet the specific pathways leading to the formation and catabolism of 5-Pregnene-3beta,11beta,17,20beta-tetrol are not fully characterized. Future research is needed to map its metabolic journey within biological systems.

The synthesis of this compound from its pregnenolone (B344588) precursor necessitates a series of hydroxylation steps at the C11, C17, and C20 positions. While enzymes responsible for these modifications in other steroidogenic pathways are known, their specific role and efficiency in producing this particular tetrol are unclear.

The initial conversion of pregnenolone likely involves 17α-hydroxylase (CYP17A1) to form 17α-hydroxypregnenolone. Subsequent hydroxylations are critical. The introduction of a hydroxyl group at the 11β position is typically catalyzed by 11β-hydroxylase (CYP11B1). The final step, the reduction of the C20 ketone to a hydroxyl group, is mediated by a 20β-hydroxysteroid dehydrogenase (20β-HSD). nih.gov The coordinated action and potential existence of novel isozymes or multi-enzyme complexes that facilitate this specific synthetic route remain a significant area for exploration. nih.gov Research efforts could focus on identifying and characterizing these enzymes, including their tissue-specific expression, substrate specificity, and the cofactors required for optimal activity.

Table 1: Potential Enzymes in the Biosynthesis of this compound

Enzyme Family Specific Enzyme (Example) Potential Role
Cytochrome P450 CYP17A1 (17α-hydroxylase) Hydroxylation at the C17 position of pregnenolone. nih.gov
Cytochrome P450 CYP11B1 (11β-hydroxylase) Introduction of the hydroxyl group at the C11 position.
Hydroxysteroid Dehydrogenase 20β-HSD Reduction of the C20 keto group to a 20β-hydroxyl group. nih.gov

Phase II metabolism, or conjugation, is a critical process for increasing the water solubility of steroids, thereby facilitating their excretion. reactome.org The four hydroxyl groups on this compound make it a prime substrate for various conjugation reactions. While glucuronidation and sulfation are the most common pathways, the potential for other, less-characterized conjugation reactions exists. numberanalytics.comuomus.edu.iq

Future studies could investigate methylation or acetylation at one or more of the hydroxyl groups, catalyzed by methyltransferases and N-acetyltransferases, respectively. reactome.orgnumberanalytics.com Furthermore, conjugation with glutathione, a pathway typically associated with detoxifying electrophilic compounds, could be explored. uomus.edu.iq Understanding how this compound is conjugated is essential for accurately quantifying its metabolites and understanding its clearance from the body.

Table 2: Potential Phase II Conjugation Reactions

Reaction Type Enzyme Family Description
Glucuronidation UDP-glucuronosyltransferases (UGTs) Transfer of glucuronic acid to a hydroxyl group, a major pathway for steroid elimination. numberanalytics.comuomus.edu.iq
Sulfation Sulfotransferases (SULTs) Transfer of a sulfate (B86663) group, another common pathway for steroid conjugation. numberanalytics.comuomus.edu.iq
Methylation Methyltransferases The addition of a methyl group, which could alter the compound's biological activity. reactome.org
Acetylation N-acetyltransferases (NATs) The addition of an acetyl group; while less common for steroids, it remains a possibility. numberanalytics.com

Advanced Analytical Strategies for Comprehensive Metabolomics

To explore the biosynthesis, metabolism, and function of this compound, highly sensitive and specific analytical methods are required. The complexity of the steroid metabolome presents a significant analytical challenge. nih.gov

Comprehensive metabolomic analysis relies heavily on the hyphenation of chromatographic separation with mass spectrometry (MS). nih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are foundational for steroid analysis. nih.gov For a comprehensive study of this compound, advanced MS-based strategies are essential.

High-resolution mass spectrometers, such as Orbitrap or Quadrupole Time-of-Flight (Q-TOF) systems, provide the mass accuracy needed to differentiate between isomers and identify unknown metabolites. selectscience.netnih.gov Tandem mass spectrometry (MS/MS) is crucial for structural elucidation by analyzing the fragmentation patterns of the parent molecule. youtube.com The integration of these advanced analytical techniques with sophisticated computational tools will be paramount in building a complete picture of this compound's role in the broader metabolic network. nih.govnih.gov

Table 3: Advanced Analytical Techniques for Steroid Metabolomics

Technique Abbreviation Application for this compound
Liquid Chromatography-Mass Spectrometry LC-MS Considered a highly versatile method for analyzing steroid hormones and their conjugates in biological fluids. nih.govwaters.com
Gas Chromatography-Mass Spectrometry GC-MS Suitable for volatile and thermally stable compounds, often requiring derivatization of steroids. youtube.com
High-Resolution Mass Spectrometry HRMS Provides high mass accuracy (e.g., Orbitrap, Q-TOF) to determine elemental composition and distinguish between closely related metabolites. selectscience.netnih.gov
Tandem Mass Spectrometry MS/MS Used for structural elucidation of the steroid and its metabolites by analyzing fragmentation patterns. nih.govyoutube.com

Table 4: Compound Names Mentioned in this Article

Compound Name
This compound
Pregnenolone
17α-hydroxypregnenolone
Cholesterol
Glucuronic acid

High-Resolution Mass Spectrometry for Isomer Differentiation

High-resolution mass spectrometry (HRMS) offers high selectivity and sensitivity for steroid profiling. However, due to the existence of numerous isomers with the same elemental composition, HRMS alone is often insufficient for unambiguous identification. mdpi.com The key to resolving this challenge lies in coupling HRMS with advanced separation techniques.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary tool for the analysis of steroid hormones. mdpi.comnih.gov The chromatographic separation step is crucial for distinguishing between isomers before they enter the mass spectrometer. nih.gov For steroid isomers, which are often stereoisomers, specialized chromatographic columns and optimized separation conditions are necessary to achieve resolution. researchgate.net

Another layer of separation can be introduced with ion mobility spectrometry (IMS), which separates ions based on their size, shape, and charge. The combination of liquid chromatography, ion mobility spectrometry, and mass spectrometry (LC-IMS-MS) provides an additional dimension of separation, enhancing the ability to resolve closely related steroid isomers. mdpi.com This technique can provide a unique collision cross-section (CCS) value for each isomer, which, in conjunction with retention time and mass-to-charge ratio, serves as a powerful identifier. mdpi.com

Table 1: Comparison of Mass Spectrometry Techniques for Steroid Isomer Analysis

TechniquePrincipleAdvantages for Isomer DifferentiationLimitations
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements.Can distinguish between compounds with different elemental compositions.Cannot differentiate between isomers with the same mass. mdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates compounds based on their physicochemical properties before mass analysis.Can separate many isomers with optimized chromatography. nih.govnih.govSome stereoisomers may still co-elute. researchgate.net
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Separates ions based on their size and shape in the gas phase.Provides an additional dimension of separation, allowing for the differentiation of isomers with identical masses and similar retention times. mdpi.comResolution may not be sufficient for all isomer pairs.

Application of Machine Learning in Steroid Metabolome Analysis

The vast datasets generated by modern analytical platforms, particularly in the field of steroidomics, present a significant challenge for data interpretation. Machine learning (ML) is emerging as a powerful tool to navigate this complexity. ML algorithms can be trained to recognize patterns in large datasets, enabling the classification of samples, identification of key biomarkers, and prediction of biological activities. nih.gov

In the context of steroid analysis, ML models can be developed to differentiate between steroid isomers based on their mass spectral and chromatographic data. These models can learn the subtle differences in fragmentation patterns or retention times that may not be readily apparent to a human analyst. For example, a support vector machine (SVM) model has been used to predict steroid-resistant nephrotic syndrome based on clinical variables, showcasing the potential of ML in steroid-related diagnostics. nih.gov

Furthermore, ML can be applied to quantitative structure-activity relationship (QSAR) studies. By correlating the structural features of different steroid isomers with their biological activities, ML algorithms can help predict the function of lesser-known steroids like this compound.

Development of this compound as a Research Probe

To fully understand the biological role of this compound, it is essential to develop tools that allow for its specific tracking and the investigation of its interactions within biological systems.

Synthesis of Labeled Analogues for Tracer Studies

The synthesis of isotopically labeled analogues of this compound is a crucial step in its development as a research probe. Stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), can be incorporated into the steroid structure. These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by mass spectrometry.

Labeled steroids serve as ideal internal standards for quantitative mass spectrometry-based assays, improving accuracy and precision. nih.gov They are also invaluable as tracers in metabolic studies, both in vivo and in vitro. researchgate.net By introducing a labeled version of this compound into a biological system, researchers can track its conversion to downstream metabolites, identify the enzymes involved in its metabolism, and determine its rate of synthesis and clearance.

Utility in Investigating Steroidogenic Enzyme Function In Vitro

In vitro systems, such as isolated enzymes, cell cultures, and tissue explants, are fundamental for dissecting the specific functions of steroidogenic enzymes. elsevierpure.comnih.gov this compound can be used as a substrate in these systems to identify the enzymes responsible for its synthesis and catabolism.

For instance, by incubating this compound with a panel of known steroidogenic enzymes, it is possible to determine which enzymes can modify its structure. Conversely, its precursor, 5-pregnenolone, can be used in cellular models to see if this compound is produced, providing insights into the endogenous pathways leading to its formation. nih.gov Such studies are essential for placing this steroid within the broader map of steroidogenesis.

Integration with Systems Biology Approaches for Comprehensive Understanding

To move beyond a reductionist view of single molecules, the study of this compound must be integrated into a systems biology framework. Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics.

By measuring the levels of this compound alongside a comprehensive panel of other steroids and related gene and protein expression profiles, researchers can build correlational networks. These networks can reveal potential relationships between this steroid and specific physiological or pathological states. For example, steroid metabolome analysis has been used to identify biomarkers for disorders of adrenal steroid biosynthesis. nih.gov Integrating data on this compound into such models could help to elucidate its role in adrenal function or other endocrine processes.

Ultimately, a systems biology approach will be instrumental in formulating hypotheses about the function of this compound that can then be tested experimentally, leading to a more holistic understanding of its place in human biology.

Q & A

Q. What are the key methodological considerations for synthesizing 5-Pregnene-3beta,11beta,17,20beta-tetrol?

Synthesis of polyhydroxylated steroids like this compound typically involves selective hydroxylation of a pregnene backbone. For example, hydroxyl groups can be introduced via enzymatic or chemical catalysis, with careful control of reaction conditions (e.g., temperature, solvent polarity, and protecting groups) to ensure regioselectivity. Multi-step protocols, such as those described for related heterocyclic compounds (e.g., sequential hydrogenation and coupling reactions), may be adapted . Characterization should include NMR (¹H and ¹³C) and high-resolution mass spectrometry (HR-MS) to confirm structural integrity .

Q. How can researchers ensure accurate structural characterization of this compound?

Structural elucidation requires a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Assign stereochemistry using 2D NMR (COSY, HSQC, NOESY) to resolve overlapping signals from hydroxyl and methyl groups .
  • Mass Spectrometry (MS) : HR-MS confirms molecular weight and fragmentation patterns, critical for distinguishing between isomers .
  • Polarimetry : Validate optical activity due to chiral centers . Cross-referencing with databases (e.g., PubChem) and synthetic intermediates (e.g., 17alpha,20beta-dihydroxy derivatives) is advised .

Q. What solvent systems are optimal for solubility studies of this compound?

Ethanol is a common solvent due to its ability to dissolve hydroxylated steroids (e.g., 10 mg/mL for 5-Pregnen-3β-ol-20-one) . For polar solvents, dimethyl sulfoxide (DMSO) or methanol may be used, but stability under these conditions should be tested via HPLC to detect degradation .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of similar pregnene derivatives?

Discrepancies in activity (e.g., enzyme inhibition vs. activation) may arise from differences in assay conditions (pH, temperature) or impurity profiles. Strategies include:

  • Reproducing studies with rigorously purified samples (e.g., ≥98% purity via column chromatography) .
  • Cross-validating results using orthogonal assays (e.g., fluorescence-based and radiometric assays for enzyme kinetics) .
  • Meta-analysis of toxicological databases to identify confounding factors (e.g., naphthalene derivatives’ interference in metabolic studies) .

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

  • Accelerated degradation studies : Expose the compound to simulated gastric fluid (pH 1.2–3.0) or plasma (pH 7.4) at 37°C, monitoring degradation via LC-MS .
  • Oxidative stress testing : Use hydrogen peroxide or cytochrome P450 enzymes to assess metabolic stability .
  • Long-term storage stability : Store lyophilized samples at 2–8°C in inert atmospheres to prevent oxidation .

Q. How can researchers mitigate challenges in detecting low-abundance metabolites of this compound?

Advanced mass spectrometry workflows, such as untargeted metabolomics with ultra-high-resolution MS (e.g., Orbitrap), paired with isotopic labeling, enhance sensitivity . For tissue-specific distribution studies, microspectroscopic imaging (e.g., Raman or MALDI-TOF) provides spatial resolution .

Q. What strategies are effective for resolving conflicting data on hydroxyl group reactivity?

Conflicting reactivity reports (e.g., 3beta vs. 11beta hydroxylation) may stem from solvent effects or catalyst choice. Solutions include:

  • Computational modeling : Density Functional Theory (DFT) to predict reactive sites .
  • Comparative kinetics : Time-resolved studies under varying conditions (e.g., aqueous vs. organic media) .
  • Cross-disciplinary validation : Collaborate with toxicology databases to align findings with broader SAR trends .

Methodological Best Practices

  • Safety protocols : Use N95 respirators during powder handling and store samples in sealed containers at 2–8°C to minimize degradation .
  • Data documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in repositories like PubChem .
  • Ethical compliance : Follow NIH RePORTER guidelines for human cell line usage (e.g., HEp-2, A549) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.